molecular formula C20H23FN4O3S B2664497 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE CAS No. 894027-27-1

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B2664497
CAS No.: 894027-27-1
M. Wt: 418.49
InChI Key: GAUXJFYZJJJXKB-UHFFFAOYSA-N
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Description

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexylcarbamoyl group, a fluorophenyl group, and a dihydropyrimidine ring

Preparation Methods

The synthesis of 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the cyclohexylcarbamoyl group: This step involves the reaction of the dihydropyrimidine intermediate with cyclohexyl isocyanate.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide.

    Final assembly:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE include:

These compounds share similar structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-25-19(28)16(18(27)24-15-9-7-13(21)8-10-15)11-22-20(25)29-12-17(26)23-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXJFYZJJJXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NC2CCCCC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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